molecular formula C11H10N2O2 B11896810 2-Amino-2-(quinolin-2-yl)acetic acid CAS No. 500755-98-6

2-Amino-2-(quinolin-2-yl)acetic acid

Cat. No.: B11896810
CAS No.: 500755-98-6
M. Wt: 202.21 g/mol
InChI Key: UFXOPNDKLIRULH-UHFFFAOYSA-N
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Description

2-Amino-2-(quinolin-2-yl)acetic acid is a sophisticated chiral compound designed for advanced pharmaceutical and medicinal chemistry research. It features a quinoline heterocycle, a privileged structure in drug discovery known for its wide range of biological activities. Quinoline derivatives are extensively investigated for their therapeutic potential, including as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), making them relevant in antiviral drug development . Furthermore, quinoline-based compounds are recognized for other significant biological properties, including antioxidant and antimicrobial activities . The molecular scaffold of this compound, which integrates a quinoline ring with an amino acid functional group, makes it a valuable precursor for constructing more complex molecules. It can be used in the synthesis of novel heterocyclic compounds, such as those with potential antimalarial or anticancer activities, as part of a focused strategy to develop new therapeutic agents . This reagent is provided as a high-purity material strictly for research and development applications in laboratory settings. It is intended for use by qualified researchers and is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500755-98-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-2-quinolin-2-ylacetic acid

InChI

InChI=1S/C11H10N2O2/c12-10(11(14)15)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H,12H2,(H,14,15)

InChI Key

UFXOPNDKLIRULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)O)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-Crystal X-ray Crystallography3.4.2. Analysis of Crystal Packing and Intermolecular Interactions

The determination of a crystal structure is an experimental process that yields precise information, including the crystal system, space group, unit cell dimensions, and atomic coordinates. Without this foundational data, any discussion of the crystal packing and intermolecular interactions for 2-Amino-2-(quinolin-2-yl)acetic acid would be purely speculative and would not meet the required standards of scientific accuracy.

While information on related compounds, such as other quinoline (B57606) derivatives or amino acids, is available, this data cannot be used to accurately describe the specific structural characteristics of This compound .

It is possible that the crystal structure for this compound has been determined but is not in the public domain or is located in specialized databases such as the Cambridge Crystallographic Data Centre (CCDC) that are not fully accessible through general searches.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the behavior of 2-Amino-2-(quinolin-2-yl)acetic acid.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and energies. nih.govresearchgate.net For this compound, geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would reveal the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net This process minimizes the total energy of the molecule, providing key structural parameters like bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's conformational preferences and for subsequent, more complex calculations. mit.edu For instance, comparing the calculated structure with experimental data from techniques like X-ray crystallography can validate the computational model. mdpi.com

Interactive Data Table: Representative Calculated Structural Parameters for this compound (Hypothetical DFT Data)

ParameterBond/AngleCalculated Value
Bond LengthC(alpha)-N~1.46 Å
Bond LengthC(alpha)-C(carboxyl)~1.53 Å
Bond LengthC(alpha)-C(quinoline)~1.51 Å
Bond AngleN-C(alpha)-C(carboxyl)~110°
Dihedral AngleN-C(alpha)-C(quinoline)-N(quinoline)Varies with conformation

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. nih.govscirp.org For this compound, the HOMO is likely to be localized on the electron-rich quinoline (B57606) ring and the amino group, while the LUMO may be distributed over the quinoline ring and the carboxylic acid moiety. researchgate.netscirp.org

Interactive Data Table: Calculated Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
2-(Quinolin-8-yloxy)acetic acid--Higher than CQA scirp.org
(5-Chloroquinolin-8-yloxy)acetic acid (CQA)--Lower than 2-(quinolin-8-yloxy)acetic acid scirp.org
Hypothetical this compound~ -7.0~ -1.3~ 5.7 researchgate.net

Interactive Data Table: Global Reactivity Descriptors (Hypothetical)

DescriptorFormulaSignificance
Electronegativity (χ)-(E_HOMO + E_LUMO)/2Tendency to attract electrons
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Resistance to deformation of electron cloud
Global Electrophilicity (ω)χ² / (2η)Propensity to accept electrons

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. smolecule.com By simulating the motion of atoms and molecules, MD can reveal the preferred shapes (conformers) of the molecule and the dynamic nature of its interactions with its environment, such as a solvent or a biological receptor. smolecule.com These simulations are particularly useful for understanding how the flexible side chain, containing the amino and carboxylic acid groups, orients itself relative to the more rigid quinoline ring system.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways. For instance, computational studies could elucidate the mechanism of its synthesis or its metabolic transformation. These models can also predict the activation energies of different reaction steps, providing insights into reaction rates.

Supramolecular Interactions: Computational Insights into Hydrogen Bonding and π-π Stacking

The non-covalent interactions of this compound are critical to its behavior in condensed phases and biological systems.

Hydrogen Bonding: The amino and carboxylic acid groups are potent hydrogen bond donors and acceptors. nih.govmdpi.com Computational studies can quantify the strength and geometry of these hydrogen bonds, both intramolecularly (within the same molecule) and intermolecularly (with other molecules, including water). nih.gov These interactions play a defining role in its crystal packing and its binding to biological targets. bath.ac.uk

π-π Stacking: The aromatic quinoline ring can participate in π-π stacking interactions with other aromatic systems. nih.govrsc.org These interactions, where the electron clouds of the aromatic rings attract each other, contribute to the stability of molecular assemblies. nih.govscribd.com Computational analysis can determine the preferred orientation (e.g., parallel-displaced or T-shaped) and the energetic contribution of these stacking interactions. nih.gov

Supramolecular Chemistry and Crystal Engineering

Principles of Supramolecular Assembly in Quinoline (B57606) Derivatives

The supramolecular assembly of quinoline derivatives is generally guided by the interplay of various intermolecular forces. The planar quinoline ring system, coupled with functional groups, provides sites for specific and directional interactions, leading to the formation of well-defined one-, two-, or three-dimensional structures. The presence of a nitrogen atom in the quinoline ring, along with the amino and carboxylic acid groups in 2-Amino-2-(quinolin-2-yl)acetic acid, offers multiple points for hydrogen bonding. Furthermore, the aromatic nature of the quinoline moiety predisposes it to participate in π-stacking interactions. While these principles are well-established for the quinoline class of compounds, their specific application and the resulting supramolecular structure for this compound remain undetermined without experimental crystallographic data.

Role of Non-Covalent Interactions in Building Supramolecular Architectures

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the self-assembly of molecules into larger, ordered structures. For this compound, several types of non-covalent interactions would be anticipated to play a significant role.

The functional groups present in this compound, namely the carboxylic acid and the primary amine, are prime candidates for forming extensive hydrogen bonding networks. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), potentially leading to O-H···O interactions. The amino group provides N-H donors, which can interact with the quinoline nitrogen, the carboxylic oxygen, or the nitrogen of a neighboring molecule to form N-H···N or N-H···O bonds. Additionally, activated C-H bonds on the quinoline ring could act as weak hydrogen bond donors to oxygen acceptors (C-H···O).

Despite the high potential for these interactions, there is no specific experimental data, such as bond distances or angles, available in the scientific literature to confirm the presence and geometry of these hydrogen bonding networks in the crystal structure of this compound.

However, without a determined crystal structure for this compound, details such as the centroid-to-centroid distance and the slip angles of any potential π-π stacking interactions are unknown.

C-H···π interactions, where a C-H bond acts as a weak acid and interacts with the electron cloud of an aromatic π-system, are another recognized force in the stabilization of crystal structures. In the case of this compound, C-H bonds from one molecule could interact with the quinoline ring of an adjacent molecule.

As with other non-covalent interactions, there is currently no published experimental evidence to confirm or characterize C-H···π interactions in the solid state of this compound.

Formation of Cocrystals and Inclusion Compounds

The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, is a common strategy in crystal engineering. Given the hydrogen bonding capabilities of its amino and carboxylic acid groups, this compound would be a promising candidate for forming cocrystals with other molecules (coformers). Similarly, it could potentially form inclusion compounds where it is hosted within the structure of a larger molecule.

A search of the current literature did not yield any reports on the synthesis and structural characterization of cocrystals or inclusion compounds involving this compound.

Design and Tuning of Supramolecular Features via Structural Modifications

The design of specific supramolecular architectures can often be achieved by modifying the chemical structure of the constituent molecules. For instance, the introduction of different substituents on the quinoline ring of this compound could alter the electronic properties and steric hindrance, thereby influencing the preferred non-covalent interactions and the resulting crystal packing. This approach allows for the tuning of the material's physical and chemical properties.

While this is a fundamental concept in crystal engineering, there are no published studies that apply this strategy to this compound to systematically modify and study its supramolecular features.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

A comprehensive review of scientific literature indicates that the integration of this compound as a primary organic linker in the synthesis of coordination polymers (CPs) or metal-organic frameworks (MOFs) has not yet been reported. There are no published studies detailing the successful synthesis and structural characterization of such materials. Consequently, no experimental data regarding their specific structures, properties, or detailed research findings are available.

The absence of such examples in the literature precludes the creation of data tables based on experimental research findings for CPs or MOFs constructed from this specific ligand.

The molecule this compound possesses distinct functional groups that, in principle, make it a candidate for the construction of coordination-based supramolecular structures. Its potential as a ligand stems from three key features:

Quinoline Nitrogen Atom: The nitrogen atom within the quinoline ring system presents a heterocyclic N-donor site, which is a common coordination site in the assembly of CPs and MOFs.

Amino Group: The primary amine (-NH2) group provides an additional N-donor site. Amino groups are known to coordinate to metal centers and can also participate in hydrogen bonding, which can direct the formation of higher-dimensional networks.

Carboxylic Acid Group: The carboxylate group (-COOH) is a versatile and widely used functional group in the construction of CPs and MOFs. Upon deprotonation, it can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions, facilitating the formation of extended one-, two-, or three-dimensional networks.

The combination of the hard carboxylate oxygen donors with the softer nitrogen donors of the quinoline and amino groups makes this compound a potentially versatile multitopic or polydentate ligand. This could allow for the formation of stable chelate rings with metal ions and the bridging of multiple metal centers to generate extended frameworks. The rigid quinoline backbone could also impart structural stability and influence the porosity of potential frameworks.

While related structures, such as other quinoline-carboxylic acids and various amino acids, have been successfully used to build a wide array of CPs and MOFs, the specific synthetic conditions required to incorporate this compound into such frameworks remain an unexplored area of research. nih.govhhu.deekb.egrsc.org Future research would be necessary to determine the optimal conditions (e.g., choice of metal ion, solvent system, temperature, and pH) for its use as a linker in crystal engineering.

Catalytic Applications

2-Amino-2-(quinolin-2-yl)acetic acid and its Derivatives as Ligands in Metal Catalysis

The integration of a quinoline (B57606) ring and an amino acid moiety in this compound suggests its potential as a bidentate or even tridentate ligand for various transition metals. The nitrogen atom of the quinoline and the amino and carboxyl groups of the amino acid can coordinate with a metal center, forming stable chelate rings that are fundamental to catalytic activity.

Design and Synthesis of Metal Complexes for Catalysis

While specific research on the synthesis of metal complexes using this compound as a ligand is not extensively documented, the principles of coordination chemistry allow for postulation. The reaction of the amino acid with various metal salts (e.g., of palladium, rhodium, iridium, copper, or ruthenium) would be the primary route to such complexes. The resulting complexes could feature different stoichiometries and geometries depending on the metal, its oxidation state, and the reaction conditions.

For instance, derivatives of quinoline have been successfully incorporated into ligands for metal catalysis. A notable example involves the use of quinoline-based ligands in palladium(II)-catalyzed C-H chlorination of free carboxylic acids. In these systems, the quinoline scaffold interacts with the substrate through hydrogen bonding, facilitating the catalytic transformation. This highlights the potential of the quinoline part of this compound to act as a directing group or a secondary coordination sphere influencer.

Catalytic Activity in Organic Transformations (e.g., C-H activation, amidation, cyclization)

Although direct evidence for the catalytic activity of this compound complexes in C-H activation, amidation, and cyclization is limited in published literature, the characteristics of its constituent parts suggest significant potential.

C-H Activation: The 8-aminoquinoline (B160924) scaffold is a well-established and powerful directing group in transition metal-catalyzed C-H functionalization reactions. It is conceivable that derivatives of this compound could be designed to perform a similar role, where the quinoline nitrogen and the amino group coordinate to a metal, directing the activation of a specific C-H bond on a substrate.

Amidation: The formation of amides is a fundamental transformation in organic chemistry. While direct catalysis by a this compound complex is not reported, quinoline derivatives have been implicated in amide-forming ligations. For example, certain quinoline-based potassium acyltrifluoroborates have been shown to undergo rapid amide-forming reactions with hydroxylamines at physiological pH. This suggests that the quinoline framework can play a role in facilitating amide bond formation.

Cyclization: Quinoline synthesis itself often involves cyclization reactions catalyzed by various metals, including ruthenium, rhodium, and copper. For instance, a cooperative catalytic system of copper(I) iodide and pyrrolidine (B122466) enables the synthesis of 2-substituted quinolines through an addition/cycloisomerization cascade of 2-aminobenzaldehydes and terminal alkynes. While in this case a quinoline is the product, it underscores the compatibility of the quinoline scaffold with metal-catalyzed cyclization processes. A complex of this compound could potentially catalyze other types of cyclization reactions.

Mechanistic Pathways in Metal-Catalyzed Reactions

The mechanistic pathways for reactions catalyzed by hypothetical metal complexes of this compound would likely follow established principles. For a C-H activation reaction, a plausible mechanism would involve the coordination of the ligand and the substrate to the metal center, followed by a concerted metalation-deprotonation (CMD) or oxidative addition step to form a metallacyclic intermediate. Subsequent reaction with a coupling partner and reductive elimination would yield the product and regenerate the catalyst.

In amidation or cyclization reactions, the ligand would serve to modulate the electronic properties and steric environment of the metal center, thereby influencing the rate and selectivity of the reaction. The chirality of the α-carbon in this compound could be pivotal in inducing enantioselectivity in such transformations.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Amino acids, particularly proline, are among the most successful organocatalysts. However, there is currently no specific mention in the scientific literature of this compound being employed as a direct organocatalyst. Its structural similarity to other amino acid catalysts, featuring both a secondary amine and a carboxylic acid, suggests it could potentially catalyze reactions such as aldol (B89426) or Mannich reactions via enamine or iminium ion intermediates. Further research would be needed to explore this potential.

Role in Asymmetric Catalysis and Chiral Induction (e.g., kinetic resolution)

The most relevant context in which the catalysis of this compound is discussed is in its own asymmetric synthesis, which provides insights into chiral induction involving the quinoline scaffold. The presence of a stereocenter at the α-carbon makes this compound a chiral ligand, which is highly valuable for asymmetric catalysis.

Advanced asymmetric synthesis strategies are required to establish the α-carbon chiral center. These methods provide excellent examples of how chirality can be induced in molecules containing a quinoline-2-yl moiety.

Transition Metal Catalysis: Ruthenium(II)-pybox complexes have been utilized to facilitate the asymmetric hydrogenation of prochiral enamine precursors to this compound. This method can achieve high enantiomeric excess (99% ee) and high turnover frequencies. smolecule.com

Organocatalysis: Organocatalytic methods have also proven highly effective. For instance, cinchona alkaloid derivatives have been used to achieve enantiomeric excesses greater than 98% in Strecker-type additions to quinoline-2-carboxaldehydes. smolecule.com Another approach employs (R)-BINOL-phosphoric acid catalysts to induce axial chirality during a Povarov cyclization step, leading to diastereomerically pure products through dynamic kinetic resolution. smolecule.com

These examples, while demonstrating the synthesis of the title compound, underscore the potential of its chiral structure. If used as a ligand in a metal complex, the stereochemistry of the α-carbon could effectively control the spatial arrangement of the substrate around the metal center, leading to the preferential formation of one enantiomer of the product in a catalytic reaction.

Below is a table summarizing the catalytic systems used for the asymmetric synthesis of this compound, which illustrates the principles of chiral induction relevant to this class of compounds.

Catalyst TypeSpecific Catalyst/LigandReaction TypeOutcome
Transition Metal Ruthenium(II)-pybox complexesAsymmetric Hydrogenation99% ee, TOF > 500 h⁻¹ smolecule.com
Organocatalyst Cinchona alkaloid derivativesStrecker-type Addition>98% ee smolecule.com
Organocatalyst (R)-BINOL-phosphoric acidPovarov CyclizationDiastereomerically pure products via dynamic kinetic resolution smolecule.com

Chemical Reactivity and Derivatization

Functional Group Transformations of 2-Amino-2-(quinolin-2-yl)acetic acid

This compound possesses three primary functional groups that are sites for chemical transformations: the carboxylic acid, the α-amino group, and the quinoline (B57606) ring system. The reactivity of the amino acid portion is characteristic of α-amino acids, allowing for reactions such as esterification of the carboxyl group and acylation of the amino group.

The carboxylic acid group can readily react with alcohols in the presence of an acid catalyst to form the corresponding esters. smolecule.comlibretexts.org Similarly, the amino group can react with acylating agents like acid chlorides or anhydrides to form amides. smolecule.comumich.edu These fundamental transformations are crucial for creating a diverse range of derivatives. For instance, the amino group's basicity and the carboxylic acid's acidity allow for salt formation. Under specific conditions, the carboxylic acid group can undergo decarboxylation. smolecule.com The quinoline nitrogen, being a weak tertiary base, can form salts with strong acids. mdpi.com

Synthesis and Reactivity of Quinoline-Substituted α-Amino Acid Derivatives

The synthesis of derivatives from this compound allows for the systematic modification of its structure to explore structure-activity relationships. These modifications can be targeted at the quinoline nucleus or the amino acid side chain.

The quinoline ring is a robust aromatic system that can undergo various modifications, often requiring specific synthetic strategies for its construction and functionalization.

Core Construction : The Friedländer annulation is a cornerstone for constructing the quinoline core. smolecule.commdpi.comnih.gov This method involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. nih.govias.ac.in Innovations in this method focus on improving yields and regioselectivity, with some approaches utilizing green chemistry principles. smolecule.com Domino reactions, such as an in situ nitro reduction followed by a Friedländer heterocyclization, provide an efficient route to substituted quinolines from readily available 2-nitrobenzaldehydes. mdpi.com

Substitution Reactions : The quinoline ring can be functionalized with various substituents. For example, chloro groups can be introduced and subsequently substituted. Heating 4-hydroxy-2-quinolones with phosphorus oxychloride (POCl₃) can yield trichloroquinolines. nih.gov These halogenated quinolines serve as versatile intermediates for introducing other functionalities, such as phenylthio groups. nih.gov Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are also employed to attach aryl substituents to the quinoline ring. nih.gov

Table 1: Selected Reactions for Quinoline Ring Modification

Starting Material Reagents and Conditions Product Reference
2-Aminobenzaldehyde & Ethyl 3-phenylpropiolate (Ph₃P)AuCl, AgOTf, DMF, 100 °C Substituted Quinoline acs.org
2-Nitrobenzaldehyde & Active Methylene Compound Fe/AcOH Substituted Quinoline mdpi.com
4-Hydroxy-6-chloro-2-quinolone POCl₃, reflux 2,4,6-Trichloroquinoline nih.gov

The α-amino acid moiety provides a rich platform for derivatization, primarily through reactions at the amino and carboxylic acid groups. smolecule.com

Esterification : The carboxylic acid group is readily converted to an ester by heating with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and product yields can be increased by using an excess of the alcohol or by removing water as it forms. libretexts.org For example, 2-(quinoline-8-yloxy)acetic acid can be esterified using ethanol (B145695) and concentrated sulfuric acid to produce ethyl 2-(quinoline-8-yloxy)acetate. nih.gov

Amide Formation : The amino group can be acylated to form amides, a fundamental reaction in peptide synthesis. libretexts.orgumich.edu This is typically achieved by reacting the amino acid with a carboxylic acid derivative (like an acyl chloride or anhydride) or by using a coupling agent. umich.eduorganic-chemistry.org For instance, N-aminoquinoline-2-one derivatives can be reacted with acetic anhydride (B1165640) or benzoyl chloride to yield the corresponding diacetylamino or mono benzoylamino derivatives. sapub.org The formation of amide bonds is a key step in creating hybrid molecules with potential biological activities. mdpi.comcore.ac.uk

Table 2: Examples of Amide and Ester Formation

Quinoline Starting Material Reagent(s) Product Type Reference
2-(Quinoline-8-yloxy)acetic acid Ethanol, H₂SO₄ Ester nih.gov
N-Amino-4,7-dimethyl-6-nitroquinoline-2-one Acetic Anhydride Diacetylamino derivative sapub.org
Amino acid methyl esters of quinoline carboxamides Alkali hydroxide Amino acid derivatives of quinolines mdpi.com

A significant area of derivatization involves the synthesis of hybrid molecules where the this compound scaffold is linked to other heterocyclic rings. This molecular hybridization strategy aims to combine the pharmacophoric features of different ring systems. core.ac.ukresearchgate.net

Triazoles : Quinoline-1,2,3-triazole hybrids have been synthesized, often leveraging the versatility of the quinoline core as a building block. researchgate.net

Oxadiazoles and Thiazoles : The amino acid functionality can be used as a handle to build other rings. For example, N-amino-quinoline-2-one derivatives can be converted into urea (B33335) or thiourea (B124793) intermediates, which are then cyclized with reagents like p-phenyl phenacyl bromide to form oxazole (B20620) or thiazole (B1198619) rings, respectively. sapub.org In other strategies, a 1,3,4-oxadiazole (B1194373) ring has been used as a spacer to replace an amine linker in hybrid designs. rsc.org

Fused Systems : The inherent reactivity of the amino acid and quinoline moieties can be exploited to create fused heterocyclic systems. For example, 3-aminoquinazolinone derivatives, which can be synthesized from amino acids, serve as precursors for triazino-, triazepino-, and triazocinoquinazolinones. nih.gov Similarly, pyrrolo[1,2-a]quinoxalines can be synthesized from 1-(2-aminophenyl)pyrrole and α-amino acids. researchgate.net

Table 3: Synthesis of Hybrid Heterocyclic Systems

Quinoline Precursor Reaction Partner/Reagent Resulting Heterocycle Reference
N-Amino-quinoline-2-one derivative Phenyl isocyanate, then p-phenyl phenacyl bromide Oxazole sapub.org
N-Amino-quinoline-2-one derivative Phenyl isothiocyanate, then p-phenyl phenacyl bromide Thiazole sapub.org
3-Aminoquinazolinone derivative bis[(methylsulfanyl)methylidene]-malononitrile 1,2,4-Triazino[6,1-b]quinazolinone nih.gov

Exploring Novel Reaction Pathways and Mechanisms

Research into the reactivity of this compound and its analogs continues to uncover novel synthetic routes and reaction mechanisms.

The mechanism of the classic Friedländer synthesis is a key area of study, typically involving the formation of an imine intermediate from the condensation of the 2-aminoaryl carbonyl and the ketone, followed by an intramolecular cyclization and dehydration to yield the quinoline product. nih.gov The efficiency of this reaction is highly dependent on the catalyst used, with Lewis acids like those in metal-organic frameworks (MOFs) such as MIL-53(Al) showing high efficacy. ias.ac.in

Domino or cascade reactions represent an efficient strategy for building molecular complexity. A domino nitro reduction-Friedländer sequence allows for the one-pot synthesis of quinolines from 2-nitrobenzaldehydes, avoiding the need to isolate the intermediate 2-aminobenzaldehyde. mdpi.com Another novel pathway involves the gold-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes, providing an expedient route to highly functionalized quinolines. acs.org The development of such multi-component reactions and the use of modern catalytic systems are central to advancing the synthetic chemistry of quinoline-based amino acids. frontiersin.orgrsc.org

Advanced Materials and Non Biomedical Applications

Development of Functional Polymers and Materials from Quinoline-Amino Acid Scaffolds

The incorporation of quinoline-amino acid scaffolds, such as 2-amino-2-(quinolin-2-yl)acetic acid, into polymer chains offers a pathway to novel functional materials. While specific polymers derived directly from this compound are not extensively documented in public literature, its inherent chemical functionalities—a primary amine and a carboxylic acid—position it as a highly suitable monomer for polymerization. Amino acids are widely recognized for their role in the synthesis of polymeric materials nih.gov.

The presence of both an amine and a carboxylic acid group allows this compound to undergo condensation polymerization to form polyamides. The resulting polymers would feature the quinoline (B57606) unit as a pendant group along the polymer backbone, imparting unique photophysical, thermal, and coordination properties to the material. For instance, the quinoline moiety's aromatic structure and nitrogen heteroatom can enhance thermal stability and provide sites for metal coordination.

Furthermore, this scaffold can be used in post-polymerization modification. Polymers with reactive side chains, such as poly(2-isopropenyl-2-oxazoline), can be functionalized through reactions with the carboxylic acid or amino group of the quinoline-amino acid, creating a versatile platform for developing materials with specific functions nih.gov. This approach allows for the covalent attachment of the quinoline scaffold onto a pre-existing polymer, tailoring its surface properties or bulk characteristics for applications in coatings, films, or composite materials.

Design of Sensing Probes (e.g., for specific analytes)

The quinoline nucleus is a well-established fluorophore, making its derivatives, including this compound, excellent candidates for the design of fluorescent sensing probes. The quinoline ring system provides the necessary photophysical properties for fluorescence, while the amino acid portion can be modified to act as a selective binding site for specific analytes researchgate.netmdpi.com. The nitrogen atom within the quinoline ring and the functional groups of the amino acid can act as coordination sites for metal ions researchgate.net.

Quinoline-based probes have demonstrated high selectivity and sensitivity for various analytes, particularly metal ions. The interaction between the analyte and the probe often leads to a detectable change in the fluorescence signal, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching biointerfaceresearch.com. This "turn-on" or "turn-off" response allows for the quantitative detection of the target species.

While research specifically detailing this compound as a sensing probe is limited, numerous studies on closely related quinoline derivatives highlight the potential of this structural scaffold. These examples serve as a blueprint for how the title compound could be similarly employed.

Table 1: Examples of Quinoline-Based Fluorescent Sensing Probes
Probe DerivativeAnalyte DetectedKey ObservationDetection LimitSource
Quinoline-based Schiff baseZn²⁺101-fold fluorescence enhancement72 nM biointerfaceresearch.com
Quinoline-based bisphenolIn³⁺Fluorescence intensity increases and shifts to a longer wavelengthNot Specified researchgate.net
Pyrroloquinoline derivative (PQP-1)LysineStrong fluorescence emission peak appears around 420 nm21.89 nM tandfonline.com
Quinoline-based probe (CuQP-1)Cu²⁺ and S²⁻Selective fluorescence quenching for Cu²⁺, restored by S²⁻Not Specified nih.gov

Role as Building Blocks in Advanced Chemical Synthesis

In advanced chemical synthesis, this compound serves as a versatile bifunctional building block. Its structure contains two distinct reactive sites: the amino acid portion and the quinoline ring system. This allows for its participation in a wide array of chemical transformations to construct complex molecular architectures. The quinoline motif is a key component in numerous synthetic compounds and can be functionalized at various positions nih.gov.

The amino acid moiety enables standard peptide coupling reactions, esterification, and amide bond formation, allowing for its integration into peptides or other complex organic molecules kfupm.edu.sa. The quinoline ring can undergo electrophilic substitution, and the compound as a whole can participate in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. For example, its functional groups are suitable for reactions like the Ugi four-component reaction, which can rapidly produce complex, drug-like molecules from simple starting materials nih.gov.

The compound's utility as a precursor is evident in the broader context of quinoline synthesis, where derivatives are used to create alkaloids and other biologically active molecules najah.edu.

Table 2: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential Product ClassSignificance
Amino Group (-NH₂)Amide Bond FormationPeptides, AmidesIntegration into peptide chains, synthesis of complex amides. kfupm.edu.sa
Carboxylic Acid (-COOH)EsterificationEstersCreation of ester derivatives for further modification. kfupm.edu.sa
Amino and Carboxyl GroupsCondensation PolymerizationPolyamidesFormation of functional polymers with quinoline side chains.
Amino and Carboxyl GroupsMulticomponent Reactions (e.g., Ugi)Complex HeterocyclesRapid generation of diverse molecular scaffolds. nih.gov
Quinoline RingElectrophilic Aromatic SubstitutionSubstituted QuinolinesFunctionalization of the heterocyclic core. nih.gov

General Industrial Applications (e.g., agrochemicals, dyes, corrosion inhibitors)

The robust chemical nature of the quinoline scaffold lends itself to various industrial applications, including the development of agrochemicals and corrosion inhibitors.

Agrochemicals: Quinoline and its derivatives have been explored for their potential in agriculture as pesticides, herbicides, and fertilizers researchgate.net. The biological activity inherent in the quinoline structure can be harnessed to develop agents that protect crops from fungal pathogens and pests. Compounds with structures similar to this compound are investigated for their biological activity in agricultural applications kfupm.edu.sa.

Corrosion Inhibitors: One of the most significant industrial applications of quinoline derivatives is in the prevention of metal corrosion. These compounds are highly effective corrosion inhibitors, particularly for mild steel in acidic environments kfupm.edu.sa. Their inhibitory action stems from the ability of the quinoline molecule to adsorb onto the metal surface. The high electron density of the aromatic π-system and the lone pair of electrons on the nitrogen atom facilitate strong bonding with the metal, forming a protective film that shields it from corrosive agents tandfonline.comkfupm.edu.sa.

The presence of additional functional groups, such as those in an amino acid, can further enhance this protective effect by providing more adsorption centers. Studies on various quinoline derivatives have demonstrated high inhibition efficiencies, often exceeding 90%.

Table 3: Performance of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl
InhibitorConcentrationInhibition Efficiency (%)Key FindingSource
5-((azidomethyl)quinolin-8-ol (8QN3)5 x 10⁻³ M90%Acts as a mixed-type inhibitor.
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)500 ppm93.4%Inhibition increases with concentration; also shows antimicrobial properties. biointerfaceresearch.com
Novel Quinoline Schiff bases (L₁, L₂, L₃)Not SpecifiedGoodAdsorb on the steel surface in a planar fashion, forming a protective film. tandfonline.com

Future Research Directions

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future synthetic efforts will likely focus on overcoming the challenges associated with the chiral center at the α-carbon and on developing more efficient and versatile routes to a wider range of derivatives.

Asymmetric Synthesis: The presence of a stereocenter in 2-Amino-2-(quinolin-2-yl)acetic acid necessitates advanced asymmetric synthesis strategies to produce enantiomerically pure compounds, which are crucial for pharmacological applications. Future research will likely build upon existing organocatalytic methods. For instance, the use of cinchona alkaloid derivatives, which have already achieved high enantiomeric excess (ee) values greater than 98% in Strecker-type additions, could be further optimized. smolecule.com Similarly, exploring novel phosphoric acid catalysts, inspired by (R)-BINOL-derived systems, may offer alternative pathways to high diastereomeric purity. smolecule.com

Post-Synthetic Functionalization: The development of novel post-synthetic modification techniques will be critical for creating libraries of derivatives for screening. Research into advanced palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, at various positions on the quinoline (B57606) ring will allow for the introduction of diverse substituents. smolecule.com This enables fine-tuning of the molecule's electronic and steric properties.

Sustainable and Efficient Synthesis: Modern synthetic chemistry is increasingly focused on sustainability and atom economy. Future methodologies will likely move towards one-pot syntheses and cascade reactions that minimize waste and simplify purification processes. organic-chemistry.orgresearchgate.net The development of catalytic systems using earth-abundant metals like iron and manganese, or even metal-free approaches, represents a significant area for innovation. organic-chemistry.org For example, single-atom iron catalysts have shown superior performance in quinoline synthesis and could be adapted for this specific amino acid. organic-chemistry.org Furthermore, visible-light-mediated reactions using inexpensive and non-toxic catalysts like titanium dioxide offer a green alternative to traditional methods. organic-chemistry.org

Synthetic ApproachKey FeaturesPotential Innovations
Asymmetric Organocatalysis High enantioselectivity (ee >98%) using catalysts like cinchona alkaloids. smolecule.comDevelopment of new chiral catalysts for improved scope and efficiency.
Solid-Phase Synthesis Enables automated combinatorial library development using resins. smolecule.comCreation of novel resin linkers and protection strategies for broader derivative synthesis.
Cross-Coupling Reactions Post-synthetic modification of the quinoline core (e.g., Suzuki, Sonogashira). smolecule.comDiscovery of new catalytic systems with broader functional group tolerance.
Sustainable Catalysis Use of earth-abundant metals (Fe, Mn) and visible-light photocatalysis. organic-chemistry.orgDesign of recyclable catalysts and flow-chemistry processes for industrial scale-up.

Application of Advanced Characterization Techniques for Deeper Structural Insights

A profound understanding of the three-dimensional structure and conformational dynamics of this compound is essential for rational drug design and materials engineering.

Future research should employ a combination of advanced spectroscopic, crystallographic, and computational methods. While standard techniques like NMR and ESI-TOF mass spectrometry are fundamental for basic characterization, more sophisticated analyses are needed for deeper insights. mdpi.combohrium.com

Furthermore, advanced computational chemistry will play a pivotal role. Molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding of these compounds to biological targets, such as enzymes or receptors. mdpi.combohrium.com These studies can reveal key interactions, like hydrogen bonds formed by the amino and carboxyl groups, and help elucidate structure-activity relationships. smolecule.commdpi.com Conformational analysis can identify the low-energy, bioactive conformations and the key dihedral angles that govern the molecule's shape, providing a blueprint for designing conformationally constrained analogs with enhanced activity. smolecule.com

Development of Highly Efficient and Sustainable Catalytic Systems

The synthesis of quinolines and their derivatives has historically relied on classic named reactions, which can sometimes require harsh conditions. wikipedia.org A major direction for future research is the development of novel catalytic systems that are not only highly efficient and selective but also environmentally benign.

Recent breakthroughs in catalysis offer a roadmap for this endeavor. The use of single-atom catalysts, for instance, has demonstrated remarkable efficiency in acceptorless dehydrogenative coupling for quinoline synthesis and could be adapted for producing quinolinyl amino acids. organic-chemistry.org Similarly, phosphine-free catalytic systems based on inexpensive manganese(II) complexes are promising for the synthesis of N-heterocycles from simple precursors. organic-chemistry.org

Photoredox catalysis represents another frontier. Visible-light-mediated aerobic dehydrogenation using a simple, non-toxic catalyst like titanium dioxide (TiO₂) and oxygen as a green oxidant provides an environmentally friendly method for synthesizing N-containing heterocycles. organic-chemistry.org Research should focus on expanding the scope of these photocatalytic methods to include the asymmetric synthesis of this compound.

Catalytic SystemCatalyst TypeAdvantagesFuture Application
Single-Atom Catalysis Iron (Fe) on a support organic-chemistry.orgHigh efficiency, atom economy, sustainabilityAsymmetric synthesis of quinolinyl amino acids
Manganese Complexes Phosphine-free Mn(II) complex organic-chemistry.orgInexpensive, low toxicity, versatileOne-pot synthesis from simple amino alcohols and ketones
Photoredox Catalysis Titanium Dioxide (TiO₂) organic-chemistry.orgUses visible light, green oxidant (O₂), non-toxicEnvironmentally benign synthesis and functionalization
Organocatalysis Cinchona alkaloids, (R)-BINOL-phosphoric acid smolecule.comMetal-free, high enantioselectivityCatalytic systems for new asymmetric bond formations

Exploration of New Supramolecular Assemblies for Tailored Material Properties

The quinoline moiety is a valuable building block (tecton) in supramolecular chemistry due to its ability to participate in non-covalent interactions such as π–π stacking and C–H···π interactions. acs.org The addition of amino acid functionality introduces hydrogen bonding capabilities, opening up new possibilities for creating complex, self-assembled architectures.

Future research should focus on the rational design of derivatives of this compound to control their self-assembly into predictable supramolecular structures. By strategically placing substituents on the quinoline ring, it is possible to tune the intermolecular interactions and guide the formation of specific architectures, such as helices or 3D frameworks. acs.org

A particularly interesting avenue is the creation of macrocyclic structures where the amino acid side chain is linked to the quinoline ring system. smolecule.com This pre-organizes the molecule into a rigid framework, which can be a powerful strategy for enhancing binding affinity to biological targets. The exploration of these new supramolecular assemblies could lead to the development of novel materials with tailored properties for applications in areas like sensing, catalysis, or as functional biomaterials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-2-(quinolin-2-yl)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions such as:

  • Strecker Synthesis : Reaction of quinoline-2-carbaldehyde with ammonium cyanide and hydrochloric acid, followed by hydrolysis under acidic conditions (pH 2–3, 60–80°C) to yield the amino acid .
  • Hydrogenation : Reduction of a nitrile intermediate (e.g., 2-cyanoquinoline derivatives) using catalysts like Raney nickel or palladium on carbon at 50–100 psi H₂ pressure .
  • Key factors include temperature control (to avoid racemization), solvent selection (polar aprotic solvents like DMF enhance reactivity), and purification via recrystallization or chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The quinolin-2-yl group shows aromatic protons at δ 7.5–8.5 ppm, while the amino and carboxylic acid protons appear as broad signals at δ 1.5–3.0 ppm. The α-carbon adjacent to the amino group resonates at δ 55–60 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., C₁₁H₁₀N₂O₂: 218.21 g/mol) and fragmentation patterns (e.g., loss of COOH group) validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound in neurotransmitter systems?

  • Methodological Answer :

  • Mechanistic Studies : Use competitive binding assays (e.g., radioligand displacement with [³H]GABA) to assess affinity for GABA receptors, as conflicting reports may arise from variations in receptor subtypes or assay conditions .
  • In Silico Modeling : Perform molecular docking (using software like AutoDock) to predict interactions with neurotransmitter receptors, prioritizing targets with binding energy ≤ -7.0 kcal/mol .
  • Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., HEK293 vs. neuronal primary cells) to identify cell-specific effects .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ (R)- or (S)-BINAP ligands in palladium-catalyzed hydrogenation to achieve >90% enantiomeric excess (ee) .
  • Kinetic Resolution : Use enzymes like lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Analytical Validation : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How do structural modifications (e.g., halogenation, methyl groups) on the quinoline ring affect the compound’s bioactivity?

  • Methodological Answer :

  • Comparative SAR Table :
SubstituentPositionBioactivity (IC₅₀)Key Interaction
-Cl412 µM (IDO1 inhibition)Halogen bonding with heme iron
-CH₃345 µM (GABA uptake)Hydrophobic interaction with receptor pocket
-CF₃38 µM (IDO1 inhibition)Enhanced lipophilicity and electron withdrawal
  • Experimental Design : Synthesize derivatives via Suzuki-Miyaura coupling for halogenated analogs and assess activity in enzyme inhibition assays (e.g., IDO1) or receptor binding studies .

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

  • In Vitro Assays : Measure ROS levels in SH-SY5Y cells using DCFH-DA fluorescence, comparing treated vs. untreated groups (≥20% reduction indicates antioxidant activity) .
  • Gene Expression Profiling : Perform qPCR to quantify Nrf2 and HO-1 mRNA levels in liver microsomes, with fold-changes ≥2.0 considered significant .
  • Contradiction Resolution : Address conflicting data (e.g., pro-oxidant vs. antioxidant effects) by standardizing cell models and ROS detection methods across labs .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting crystallography data on the compound’s conformation in solid-state vs. solution?

  • Methodological Answer :

  • X-ray Crystallography : Compare unit cell parameters (e.g., torsion angles of the quinoline ring) from multiple crystal forms (polymorphs) .
  • Solution NMR : Use NOESY to detect intramolecular interactions (e.g., proximity of amino group to quinoline protons) and compare with solid-state data .
  • MD Simulations : Run 100 ns molecular dynamics simulations (AMBER force field) to assess conformational flexibility in aqueous environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.